molecular formula C17H15NO2 B14707672 N-Hydroxy-N,5-diphenylpenta-2,4-dienamide CAS No. 22861-42-3

N-Hydroxy-N,5-diphenylpenta-2,4-dienamide

Cat. No.: B14707672
CAS No.: 22861-42-3
M. Wt: 265.31 g/mol
InChI Key: YEFQXOIEMKTXRV-UHFFFAOYSA-N
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Description

N-Hydroxy-N,5-diphenylpenta-2,4-dienamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a hydroxyl group and two phenyl groups attached to a penta-2,4-dienamide backbone. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N,5-diphenylpenta-2,4-dienamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with malononitrile, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N,5-diphenylpenta-2,4-dienamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amines or alcohols. Substitution reactions result in various substituted phenyl derivatives .

Scientific Research Applications

N-Hydroxy-N,5-diphenylpenta-2,4-dienamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-N,5-diphenylpenta-2,4-dienamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, binding to receptors, and influencing cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting inflammatory mediators and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenylpenta-1,4-dien-3-one: A related compound with similar structural features but lacking the hydroxyl group.

    N-Hydroxy-N,5-diphenylpent-2-enamide: Another analogue with slight variations in the carbon chain and functional groups.

Uniqueness

N-Hydroxy-N,5-diphenylpenta-2,4-dienamide stands out due to its unique combination of a hydroxyl group and a conjugated diene system, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

CAS No.

22861-42-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

N-hydroxy-N,5-diphenylpenta-2,4-dienamide

InChI

InChI=1S/C17H15NO2/c19-17(18(20)16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14,20H

InChI Key

YEFQXOIEMKTXRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)N(C2=CC=CC=C2)O

Origin of Product

United States

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